Allyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
Description
Allyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a thiophen-2-yl substituent at the 4-position and a thioether-linked ethoxycarbonylmethyl group at the 6-position. The 5-cyano and 2-methyl groups contribute to electronic and steric effects, modulating reactivity and binding interactions. While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest that such derivatives are often synthesized via multicomponent reactions or nucleophilic substitutions, with applications in medicinal chemistry due to their biological activity .
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-8-25-19(23)16-12(3)21-18(27-11-15(22)24-5-2)13(10-20)17(16)14-7-6-9-26-14/h4,6-7,9,17,21H,1,5,8,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBACIVKDQDGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 5-cyano-6-((2-ethoxy-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a dihydropyridine core, which is known for its diverse pharmacological properties. The key features of the molecule include:
- Dihydropyridine ring : A common structural motif in many biologically active compounds.
- Cyano group : Often associated with increased biological activity.
- Thioether linkage : Contributes to the compound's reactivity and interaction with biological targets.
The molecular weight of the compound is approximately 412.5 g/mol, indicating its potential for significant interactions within biological systems .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as:
- Condensation reactions : To form the dihydropyridine framework.
- Thioether formation : Utilizing thiols and alkylating agents.
- Cyanation reactions : To introduce the cyano group.
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit notable anticancer activities. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HL-60 (leukemia) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The antimicrobial properties of similar thioether-containing compounds have been documented extensively. These compounds demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring may enhance these properties by facilitating interactions with microbial cell membranes .
Selectivity Index
The selectivity index (SI) is a critical measure in evaluating the therapeutic potential of new compounds. For related thiosemicarbazones, selectivity indices greater than 1000 have been reported against certain cancer cell lines, indicating low toxicity towards normal cells while effectively targeting malignant cells .
Case Studies
-
Study on Dihydropyridine Derivatives :
- A recent study synthesized several dihydropyridine derivatives and evaluated their anticancer activities. The tested compounds demonstrated significant cytotoxic effects on HL-60 cells with IC50 values in the micromolar range.
-
Antimicrobial Evaluation :
- Another research effort assessed the antimicrobial activity of thioether derivatives against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations below 100 µg/mL.
Research Findings Summary Table
| Activity Type | Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration | Notes |
|---|---|---|---|
| Anticancer | HL-60 | ~10 µM | Induces apoptosis |
| Anticancer | HeLa | ~15 µM | Disrupts cell cycle |
| Antimicrobial | Staphylococcus aureus | <100 µg/mL | Effective inhibition |
| Antimicrobial | Escherichia coli | <100 µg/mL | Effective inhibition |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has indicated that compounds similar to Allyl 5-cyano derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that dihydropyridine derivatives could potentially reduce oxidative damage in cellular models, suggesting their use in developing antioxidant therapies .
Antimicrobial Properties
Dihydropyridine derivatives have shown promise as antimicrobial agents. For instance, studies on related compounds have revealed their effectiveness against various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
| Compound | Microbial Activity | Tested Strains |
|---|---|---|
| Allyl 5-cyano derivative | Moderate to high | Escherichia coli, Staphylococcus aureus |
| Related dihydropyridine | High | Candida albicans, Aspergillus niger |
Cardiovascular Applications
Calcium Channel Blockers
Dihydropyridine compounds are well-known for their role as calcium channel blockers, which are crucial in treating hypertension and angina. Studies have shown that modifications in the structure of these compounds can enhance their efficacy and selectivity for calcium channels . The specific compound discussed may exhibit similar properties due to its structural analogies.
Agricultural Applications
Pesticidal Activity
Research into the agricultural applications of dihydropyridines has revealed potential as biopesticides. The compound's ability to affect the metabolic pathways of pests makes it a candidate for developing environmentally friendly pesticides. Preliminary studies indicate that such compounds can inhibit the growth of certain pest species without harming beneficial insects .
Material Science
Polymer Synthesis
The unique chemical structure of Allyl 5-cyano derivatives allows for their use in synthesizing polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and composites, where enhanced thermal stability and mechanical strength are desired .
| Application Area | Potential Benefits |
|---|---|
| Coatings | Enhanced durability and resistance to environmental factors |
| Adhesives | Improved bonding strength and flexibility |
Case Studies
-
Antioxidant Efficacy Study
A recent study evaluated the antioxidant effects of various dihydropyridine derivatives, including those similar to Allyl 5-cyano compounds. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the therapeutic potential of these compounds in oxidative stress-related diseases . -
Antimicrobial Screening
A comprehensive screening of several dihydropyridine derivatives against common pathogens showed that modifications at the thiophenyl position increased antimicrobial activity significantly. This suggests that structural variations can lead to enhanced efficacy against resistant strains of bacteria . -
Pesticide Development Research
Research focused on the development of biopesticides utilizing dihydropyridine structures demonstrated effective pest control with minimal environmental impact. Field trials indicated a reduction in pest populations without adverse effects on non-target species .
Comparison with Similar Compounds
Thiophen-2-yl vs. Furyl/Aryl Substituents
- Ethoxyphenyl (): The ethoxyphenyl group in methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate adds steric bulk and electron-donating effects, which may reduce metabolic clearance compared to thiophen-2-yl .
Thioether Linkages
- The target compound’s 6-((2-ethoxy-2-oxoethyl)thio) group is structurally analogous to the 6-((2-oxo-2-(p-tolylamino)ethyl)thio) group in . The ethoxycarbonylmethyl moiety may confer greater metabolic stability than the toluidino-linked thioether, which could undergo enzymatic hydrolysis .
Physicochemical Properties
A comparative analysis of key analogs is summarized below:
Key observations:
- The methyl ester analog () has a higher molar mass (477.58 g/mol) due to the p-tolylamino group, which may reduce solubility compared to the allyl ester in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
